molecular formula C20H25N3O3 B1605365 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol CAS No. 51656-57-6

2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol

Cat. No.: B1605365
CAS No.: 51656-57-6
M. Wt: 355.4 g/mol
InChI Key: HOWCUYQDKCPWDV-UHFFFAOYSA-N
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Description

2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol is a synthetic organic compound with the molecular formula C20H25N3O3. It is known for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments .

Properties

CAS No.

51656-57-6

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-[(2-nitrophenyl)diazenyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C20H25N3O3/c1-19(2,3)13-20(4,5)14-10-11-18(24)16(12-14)22-21-15-8-6-7-9-17(15)23(25)26/h6-12,24H,13H2,1-5H3

InChI Key

HOWCUYQDKCPWDV-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-]

Other CAS No.

51656-57-6

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol typically involves the diazotization of 2-nitroaniline followed by coupling with 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction conditions usually require acidic media and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The process is optimized for high yield and purity, with careful control of reaction parameters such as pH, temperature, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol
  • Phenol, 2-[(2-nitrophenyl)azo]-4-(2,4,4-trimethylpentan-2-yl)phenol
  • Phenol, 2-[(2-nitrophenyl)diazenyl]-4-(1,1,3,3-tetramethylbutyl)-

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the bulky tetramethylbutyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring stability and specific interactions with other molecules .

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